Pyridoxine-alpha-glucoside

Descripción general

Descripción

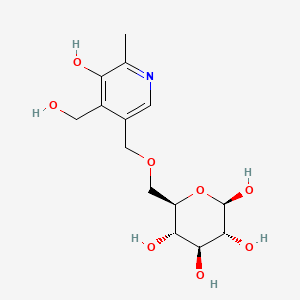

Pyridoxine-alpha-glucoside is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by the glycosylation of pyridoxine, resulting in a more stable form that is resistant to light and heat.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridoxine-alpha-glucoside can be synthesized through enzymatic glycosylation. One method involves using marine alpha-glucosidase from Aplysia fasciata, which catalyzes the transfer of glucose from maltose to pyridoxine, resulting in high yields of pyridoxine monoglucosides and isomaltosides . The reaction conditions typically include a pH of around 6 and a temperature of 30-40°C.

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer higher yields and fewer by-products. The enzymes used are typically derived from microorganisms or marine organisms, and the process is optimized for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Pyridoxine-alpha-glucoside primarily undergoes hydrolysis and glycosylation reactions. Hydrolysis can occur under acidic or enzymatic conditions, breaking the glycosidic bond to release pyridoxine and glucose .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using alpha-glucosidase.

Glycosylation: Enzymatic glycosylation using alpha-glucosidase and maltose as the glucose donor.

Major Products:

Hydrolysis: Pyridoxine and glucose.

Glycosylation: Pyridoxine monoglucosides and isomaltosides.

Aplicaciones Científicas De Investigación

Chemical Properties and Biological Significance

Pyridoxine-alpha-glucoside is formed through the glycosylation of pyridoxine (vitamin B6) with glucose. This modification affects its solubility and bioavailability compared to free pyridoxine. Studies indicate that this compound can serve as a reservoir for vitamin B6 in plant-based foods, potentially enhancing the nutritional value of such diets .

Nutritional Applications

- Bioavailability : Research shows that this compound is approximately 50% as bioavailable as free pyridoxine. This reduced bioavailability suggests that while it contributes to dietary vitamin B6 intake, it may not be as effective as other forms in raising serum levels of the vitamin .

- Dietary Sources : Common sources of this compound include various plant foods, where it acts as a protective form of vitamin B6 against degradation during processing and storage .

Pharmacological Applications

-

Anti-Hyperglycemic Effects : Pyridoxine and its derivatives have been studied for their ability to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidases and maltase. In vitro studies demonstrate that these compounds can significantly reduce postprandial blood glucose levels by slowing carbohydrate absorption .

Compound Enzyme Inhibition IC50 (mg/mL) Pyridoxine 5.02 Pyridoxal 4.14 Pyridoxamine 4.85 - Potential in Diabetes Management : Animal studies indicate that this compound may play a role in managing diabetes by modulating blood glucose levels post-meal. The administration of pyridoxine has shown significant reductions in peak blood glucose levels after carbohydrate intake .

Case Studies

- In Vivo Studies : A study involving Sprague-Dawley rats demonstrated that the administration of pyridoxine derivatives led to a reduction in postprandial blood glucose levels by approximately 18% compared to controls, indicating a promising application for diabetes prevention .

- Transglycosylation Reactions : Research on microbial transglycosylation has shown that microorganisms can utilize pyridoxine as a glucosyl acceptor, leading to the formation of various glycosylated derivatives with potential therapeutic applications .

Antioxidant Properties

This compound exhibits antioxidant properties that may contribute to its health benefits. It has been shown to scavenge reactive oxygen species, which are implicated in various chronic diseases, including diabetes and cardiovascular disorders .

Mecanismo De Acción

Pyridoxine-alpha-glucoside exerts its effects by being hydrolyzed to release pyridoxine, which is then converted to pyridoxal 5’-phosphate, the active form of vitamin B6. Pyridoxal 5’-phosphate acts as a coenzyme in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogenolysis . The molecular targets include various enzymes that require pyridoxal 5’-phosphate as a cofactor.

Comparación Con Compuestos Similares

Pyridoxine: The parent compound, less stable than pyridoxine-alpha-glucoside.

Pyridoxal: Another form of vitamin B6, also less stable.

Pyridoxamine: A form of vitamin B6 with different biological activities.

Uniqueness: this compound is unique due to its enhanced stability against light and heat, making it more suitable for industrial applications and long-term storage . Its glycosylated form also offers improved bioavailability and targeted delivery in biological systems.

Actividad Biológica

Pyridoxine-alpha-glucoside (PN-alpha-G) is a glycosylated form of vitamin B6 that has garnered attention for its biological activity, particularly in relation to glucose metabolism and neurological health. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a pyridoxine moiety linked to an alpha-glucose unit. This structural modification influences its bioavailability and metabolic pathways compared to free pyridoxine. The compound is primarily found in plant-derived foods and is significant for its potential health benefits.

1. Anti-Hyperglycemic Effects

Recent studies have demonstrated that pyridoxine and its derivatives, including PN-alpha-G, exhibit anti-hyperglycemic properties. Research indicates that pyridoxine can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels. In vitro assays showed that pyridoxine had a notable inhibitory effect on maltase and glucoamylase activities, with IC50 values indicating its potential as a therapeutic agent for managing blood sugar levels:

| Enzyme | IC50 Value (mg/mL) |

|---|---|

| Maltase | 0.38 |

| Glucoamylase | 0.27 |

| Sucrase | Not significantly different across samples |

These results suggest that pyridoxine can effectively modulate glucose metabolism through enzyme inhibition, which may be beneficial for individuals with insulin resistance or diabetes .

2. Bioavailability Studies

Bioavailability studies indicate that PN-alpha-G is absorbed differently than free pyridoxine. A dual-label study revealed that the utilization of PN-alpha-G was approximately 58% relative to free pyridoxine when administered orally. This suggests that while PN-alpha-G is less bioavailable than free forms of vitamin B6, it still plays a significant role in dietary sources of vitamin B6 .

Case Study: Pyridoxine-Dependent Epilepsy

A notable case involved a patient diagnosed with pyridoxine-dependent epilepsy (PDE). Administration of intravenous pyridoxine resulted in a dramatic decrease in seizure frequency and severity, highlighting the critical role of vitamin B6 in neurological health. The patient's clinical status improved significantly after receiving high doses of pyridoxine .

Clinical Implications

The implications of these findings are substantial for treating conditions associated with vitamin B6 deficiency or dysfunction. The ability of PN-alpha-G to modulate glucose metabolism and support neurological function positions it as a potential therapeutic agent.

Enzymatic Inhibition

The primary mechanism through which PN-alpha-G exerts its biological effects involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase. This inhibition leads to decreased glucose absorption in the intestines, ultimately lowering blood sugar levels post-meal .

Recent investigations have also explored the electrochemical properties of pyridoxine derivatives, including PN-alpha-G. These studies suggest that variations in pH can affect the oxidation state and reactivity of the compound, which may influence its biological activity and therapeutic potential .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO8/c1-6-10(17)8(3-16)7(2-15-6)4-22-5-9-11(18)12(19)13(20)14(21)23-9/h2,9,11-14,16-21H,3-5H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEVNIGTHQCGQT-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)COCC2C(C(C(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181119 | |

| Record name | 5'-O-(Glucopyranosyl)pyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26545-80-2 | |

| Record name | 5'-O-(Glucopyranosyl)pyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-O-(Glucopyranosyl)pyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.